3-Bromophthalic anhydride

Catalog No.
S665965
CAS No.
82-73-5
M.F
C8H3BrO3
M. Wt
227.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromophthalic anhydride

CAS Number

82-73-5

Product Name

3-Bromophthalic anhydride

IUPAC Name

4-bromo-2-benzofuran-1,3-dione

Molecular Formula

C8H3BrO3

Molecular Weight

227.01 g/mol

InChI

InChI=1S/C8H3BrO3/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3H

InChI Key

AQBFKBMMIDHCFS-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)Br)C(=O)OC2=O

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=O)OC2=O

The exact mass of the compound 3-Bromophthalic anhydride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 508895. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Bromophthalic anhydride is a highly regioselective, halogenated aromatic building block characterized by the steric and electronic influence of a bromine atom at the alpha (3-) position of the isobenzofuran-1,3-dione core. In industrial and advanced laboratory procurement, it is primarily selected as a specialized precursor for palladium-catalyzed cross-coupling reactions, asymmetric polyimide synthesis, and targeted protein degradation (PROTAC) ligand construction[1]. Unlike its more common beta-substituted analogs, the 3-bromo isomer enforces strict geometric constraints during condensation and ring-opening reactions, dictating the final architecture of downstream macromolecules and pharmaceutical intermediates [2].

Substituting 3-bromophthalic anhydride with the more widely available 4-bromophthalic anhydride fundamentally alters the regiochemistry of the resulting products, often leading to complete application failure. In the synthesis of thalidomide derivatives for PROTACs, the 4-bromo precursor yields 5-substituted thalidomide, which provides an incompatible exit vector that disrupts Cereblon (CRBN) ternary complex formation, whereas the 3-bromo precursor yields the required 4-substituted thalidomide [1]. In polymer chemistry, utilizing the 4-bromo isomer generates symmetric dianhydrides (s-BPDA) that lack the 'cranked' axial motion of the asymmetric dianhydrides (a-BPDA) derived from the 3-bromo isomer, resulting in polyimides with significantly lower glass transition temperatures (Tg) .

Regioselective Synthesis of 4-Bromothalidomide for CRBN PROTACs

In PROTAC development, the spatial orientation of the linker is critical for recruiting the E3 ligase without causing steric clashes with the target protein. Condensation of 3-bromophthalic anhydride with 3-aminopiperidine-2,6-dione seamlessly yields 4-bromothalidomide. This intermediate provides the required C4 exit vector, allowing subsequent Sonogashira coupling with propargyl-containing linkers to proceed in high yields (72–89%) [1]. Conversely, using 4-bromophthalic anhydride produces 5-substituted thalidomide, an orientation that is largely incompatible with standard CRBN-recruiting degrader architectures.

Evidence DimensionLinker Exit Vector and Coupling Yield
Target Compound DataYields 4-bromothalidomide (required C4 vector); 72–89% Sonogashira yield
Comparator Or Baseline4-Bromophthalic anhydride (Yields C5 vector; structurally incompatible with standard C4-optimized linkers)
Quantified DifferenceShifts attachment point by one carbon, increasing functional ternary complex formation viability from near-zero to functional baseline
ConditionsCondensation via NaOAc/AcOH reflux; subsequent Pd-catalyzed cross-coupling

Pharmaceutical buyers must procure the 3-bromo isomer to ensure the correct spatial geometry for Cereblon-binding PROTAC linkers.

Enhanced Glass Transition Temperature (Tg) via Asymmetric Polyimide Architecture

For high-performance polymers, 3-bromophthalic anhydride serves as a critical precursor for 2,3,3',4'-biphenyltetracarboxylic dianhydride (a-BPDA). Polyamic acids derived from a-BPDA and p-phenylenediamine (PDA) undergo thermal imidization to form asymmetric polyimides. The 3-position linkage induces a significantly bent chain structure compared to the semi-rigid symmetric s-BPDA derived from 4-substituted analogs. This 'cranked' axial motion restricts conformational changes, meaning a-BPDA/PDA films annealed at 350 °C exhibit a substantially higher Tg than s-BPDA/PDA films processed under identical conditions .

Evidence DimensionPolymer Chain Architecture and Thermal Stability
Target Compound DataForms asymmetric a-BPDA; yields elevated Tg polyimides
Comparator Or Baseline4-Bromophthalic anhydride (Forms symmetric s-BPDA; lower relative Tg)
Quantified DifferenceSignificant relative increase in Tg (often 10-30 °C higher) due to restricted conformational mobility in the bent chain structure
ConditionsPolyimide films (a-BPDA/PDA vs s-BPDA/PDA) annealed at 350 °C

Materials scientists require the 3-bromo isomer to formulate curl-free, high-temperature laminates where symmetric precursors fail to meet thermal specifications.

Neighboring Group Effect in Rhodamine Dye Cell Permeability

In the synthesis of advanced fluorophores, the choice of phthalic anhydride isomer dictates the biological performance of the resulting dye. Nucleophilic addition of bis-aryllanthanum species to 3-bromophthalic anhydride yields rhodamine 4-isomers. These 4-isomer probes demonstrate significantly increased cell permeability and reduced susceptibility to efflux pumps compared to 5- or 6-isomers (derived from 4-substituted precursors) [1]. This is driven by the 'neighboring group effect' (NGE), where the spirolactone is in close proximity to the functional group, altering the spirolactone/zwitterion equilibrium in live-cell environments.

Evidence DimensionCell Permeability and Efflux Pump Susceptibility
Target Compound DataYields 4-isomer rhodamines (High permeability, strong NGE)
Comparator Or Baseline4-Bromophthalic anhydride (Yields 5/6-isomer rhodamines; lower permeability, higher efflux ratio)
Quantified DifferenceSubstantial increase in spirolactone content (D50 shift) due to NGE, driving enhanced live-cell membrane crossing
ConditionsLive-cell multicolor nanoscopy assays

For developers of biocompatible imaging probes, the 3-bromo isomer is mandatory to bypass cellular efflux mechanisms and achieve high-contrast intracellular staining.

Synthesis of CRBN-Recruiting PROTACs

3-Bromophthalic anhydride is the foundational starting material for synthesizing 4-bromothalidomide and 4-fluorothalidomide (via halogen exchange or direct use). This specific regiochemistry is required to provide the C4 exit vector for attaching alkyl or PEG linkers via Sonogashira or Suzuki cross-coupling, ensuring functional ternary complex formation with the Cereblon E3 ligase and the target protein [1].

Manufacturing of High-Tg Asymmetric Polyimides

In the advanced materials sector, this compound is utilized to synthesize 2,3,3',4'-biphenyltetracarboxylic dianhydride (a-BPDA). The resulting asymmetric polyimides are critical for producing curl-free, high-temperature copper laminates and flexible printed circuit boards where standard symmetric polyimides (from 4-substituted precursors) lack the necessary thermomechanical stability .

Development of Cell-Permeant Fluorescent Probes

It is employed as a highly specific building block for 4-isomer rhodamine dyes. Because the 3-position substitution induces a neighboring group effect (NGE) that favors the lipophilic spirolactone form, these probes are suited for live-cell nanoscopy, effectively crossing cell membranes while resisting active efflux mechanisms [2].

XLogP3

2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

82-73-5

Wikipedia

3-Bromophthalic anhydride

Dates

Last modified: 08-15-2023

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